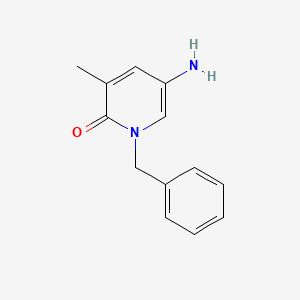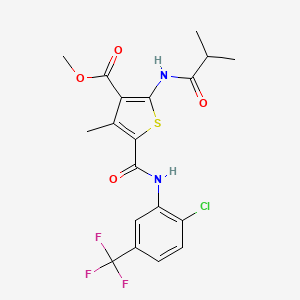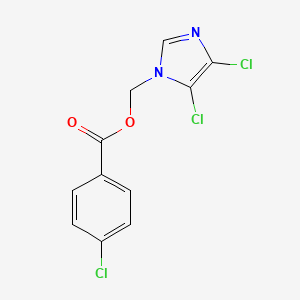
9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2-fluoro-” is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the modification of natural nucleosides or the construction of the nucleoside structure from simpler precursors. The specific synthetic route for “9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2-fluoro-” would likely involve the following steps:
Glycosylation: The attachment of the sugar moiety (2-deoxy-2-fluoro-beta-D-arabinofuranosyl) to the purine base (9H-Purin-6-amine).
Fluorination: Introduction of the fluorine atoms at specific positions on the sugar and purine base.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Purification techniques such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Nucleoside analogs can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Addition of hydrogen atoms to double bonds or carbonyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sugar moiety may yield a ketone or aldehyde, while substitution reactions may introduce new functional groups to the purine base.
科学的研究の応用
Nucleoside analogs like “9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2-fluoro-” have a wide range of scientific research applications:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Studied for their effects on cellular processes and DNA/RNA synthesis.
Medicine: Investigated as potential antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA during replication or transcription. This can lead to:
Chain termination: The analog prevents further elongation of the nucleic acid chain.
Mutagenesis: The analog induces mutations in the genetic material.
Enzyme inhibition: The analog inhibits enzymes involved in nucleic acid synthesis.
類似化合物との比較
Similar Compounds
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyladenine (F-ara-A): Another fluorinated nucleoside analog with antiviral and anticancer properties.
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosylcytosine (F-ara-C): Used in the treatment of certain cancers.
Uniqueness
“9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2-fluoro-” may have unique properties due to the specific positioning of the fluorine atoms, which can influence its biological activity and stability.
特性
分子式 |
C10H11F2N5O3 |
|---|---|
分子量 |
287.22 g/mol |
IUPAC名 |
5-(6-amino-2-fluoropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11F2N5O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(13)15-10(12)16-8(5)17/h2-4,6,9,18-19H,1H2,(H2,13,15,16) |
InChIキー |
OOSVZNYQTCFEON-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)













